3-Methylsalicylic acid

概要

説明

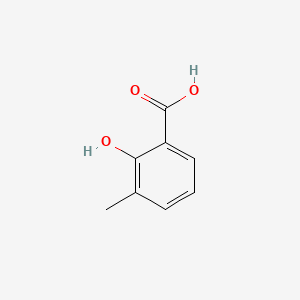

ヒドロキシトルイル酸は、2-ヒドロキシ-3-メチル安息香酸としても知られており、分子式C8H8O3を持つ有機化合物です。これは安息香酸の誘導体であり、ベンゼン環にヒドロキシル基とメチル基が存在することを特徴としています。 この化合物は、クレソチン酸またはホモサリチル酸とも呼ばれます .

準備方法

合成経路と反応条件: ヒドロキシトルイル酸は、様々な方法で合成できます。 一般的なアプローチの1つは、アセトフェノンをヨウ素とピリジンと反応させることでヒドロキシ安息香酸を生成する方法です . 別の方法には、ニトリルの加水分解と有機金属中間体のカルボキシル化があります .

工業生産方法: 工業的には、ヒドロキシトルイル酸は通常、トルエン誘導体のカルボニル化によって生成されます。このプロセスは、トルエンと一酸化炭素を、通常は遷移金属錯体である触媒の存在下で、高圧および高温条件下で反応させることを含みます。

化学反応の分析

反応の種類: ヒドロキシトルイル酸は、次のような様々な化学反応を起こします。

酸化: 対応するキノンを生成するために酸化できます。

還元: 還元反応により、ヒドロキシベンジルアルコールに変換できます。

置換: 親電子置換反応により、ベンゼン環に異なる置換基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: キノン

還元: ヒドロキシベンジルアルコール

置換: 様々な置換安息香酸

科学的研究の応用

ヒドロキシトルイル酸は、科学研究で幅広い用途があります。

化学: 染料、医薬品、農薬の合成における前駆体として使用されます。

生物学: 酵素触媒反応や代謝経路の研究におけるモデル化合物として役立ちます。

医学: ヒドロキシトルイル酸誘導体は、抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

作用機序

ヒドロキシトルイル酸の作用機序は、様々な分子標的および経路との相互作用を伴います。それは特定の酵素の阻害剤として作用し、その活性を調節し、代謝プロセスに影響を与えます。 ヒドロキシル基とカルボキシル基は、標的分子に対する結合親和性と特異性において重要な役割を果たします .

6. 類似の化合物との比較

ヒドロキシトルイル酸は、サリチル酸やメチルサリチル酸などの他のヒドロキシ安息香酸と類似しています。 ベンゼン環にヒドロキシル基とメチル基の両方を持つその独特の構造は、独特の化学的および生物学的特性を与えています .

類似の化合物:

- サリチル酸

- メチルサリチル酸

- ホモサリチル酸

ヒドロキシトルイル酸は、その特定の置換パターンにより際立っており、その反応性と様々な分野における用途に影響を与えています。

類似化合物との比較

- Salicylic acid

- Methylsalicylic acid

- Homosalicylic acid

Hydroxytoluic acid stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

生物活性

3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid, is a derivative of salicylic acid with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈O₃

- Solubility : Soluble in basic water and polar organic solvents.

- Functional Groups : Contains a carboxylic acid and a phenolic group, contributing to its biological activity .

1. Fibrinolytic Activity

This compound has demonstrated significant fibrinolytic activity. It activates the fibrinolytic system in human plasma, which is crucial for the breakdown of fibrin in blood clots. This property suggests potential therapeutic applications in conditions related to thrombosis .

2. Anti-Inflammatory Effects

Research indicates that 3-MSA exhibits anti-inflammatory properties. It may modulate various signaling pathways, including NF-κB and MAPK/ERK pathways, which are integral to inflammatory responses. This modulation can potentially alleviate conditions characterized by chronic inflammation .

3. Antimicrobial Properties

This compound has shown efficacy against various pathogens, including bacteria and viruses. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Study 1: Fibrinolytic Activity in Human Plasma

A study highlighted the fibrinolytic activity of 3-MSA, where it was found to enhance the dissolution of fibrin clots significantly. The study utilized human plasma samples to assess the compound's effectiveness, demonstrating its potential as a therapeutic agent in managing thrombotic disorders .

Study 2: Docking and DFT Analysis

In another investigation, molecular docking studies were conducted to explore the interaction of 3-MSA with various biological targets. The results indicated strong binding affinities with proteins involved in inflammatory responses, supporting its role as an anti-inflammatory agent .

Study 3: Co-crystal Formation with Sulfamethazine

A recent study synthesized a co-crystal of 3-MSA with sulfamethazine, an antimicrobial agent. The co-crystal exhibited enhanced solubility and stability compared to the individual components, suggesting that combining these compounds could improve their therapeutic efficacy .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylsalicylic acid, and how do they differ in scalability and purity?

- Methodological Answer : Two primary methods are used:

- Solid-phase synthesis : Involves carbonylation of sodium ortho-cresolate under high-pressure CO₂. Requires handling hygroscopic intermediates, increasing complexity .

- Solvent-based synthesis : Conducts carboxylation in liquid phase without isolating sodium salts, reducing equipment demands (e.g., dehydration steps) and improving yield. This method is preferred for lab-scale production due to operational simplicity .

- Key Considerations : Monitor reaction progress via HPLC-UV (limit of quantification: 0.3 mg/g) to ensure purity, especially for downstream biomedical applications .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural identity?

- Methodological Answer :

- Single-crystal XRD : Resolves crystal structure and hydrogen-bonding patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles (e.g., mass loss at ~160°C corresponds to melting point) .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., endothermic peaks at 163–164°C confirm melting behavior) .

- Powder XRD : Validates crystallinity and detects polymorphic impurities .

Q. What are the primary research applications of this compound in material science and pharmacology?

- Methodological Answer :

- Dye Synthesis : Acts as a precursor for acid mordant dyes (e.g., triarylmethane derivatives for textiles). Optimize dye stability by adjusting pH during coupling reactions .

- Co-crystal Engineering : Enhances drug solubility via co-crystallization with APIs like sulfamethazine. Use solvent drop grinding or slurry conversion to synthesize co-crystals .

Advanced Research Questions

Q. How does this compound form entropy-driven co-crystals with sulfamethazine, and what thermodynamic principles govern their stability?

- Methodological Answer :

- Synthesis : Co-crystals (1:1 ratio) are formed via solvent-assisted grinding or cooling crystallization in methanol/acetone. Ternary phase diagrams (30°C) reveal incongruent solubility, favoring entropy-driven crystallization .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) from solubility data. For SMT-3mSA co-crystals, ΔG ≈ −5.2 kJ/mol, indicating spontaneity. Entropy gain (ΔS > 0) arises from increased molecular volume (≈5%) during lattice formation .

Q. What experimental strategies elucidate the role of this compound in modulating fibrinolytic activity in human plasma?

- Methodological Answer :

- In Vitro Assays : Incubate 3mSA with plasma and measure fibrin clot lysis time (CLT) using turbidimetry. Dose-dependent reduction in CLT confirms pro-fibrinolytic effects .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding affinity to plasminogen activators. Correlate structural analogs (e.g., 5-methylsalicylic acid) to identify critical functional groups .

Q. How do solvent polarity and pH influence the solubility and phase behavior of this compound in co-crystallization?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters to select solvents (e.g., methanol vs. acetonitrile). Methanol’s higher polarity increases 3mSA solubility, shifting phase diagrams toward larger co-crystal regions .

- pH Control : Adjust pH to ≈2.8 (near pKa of 3mSA) to stabilize the protonated form, enhancing hydrogen-bonding with sulfamethazine. Monitor via in situ Raman spectroscopy .

Q. How do structural isomers of methylsalicylic acid (e.g., 3-, 4-, 5-methyl) differ in physicochemical properties and biological activity?

- Methodological Answer :

- Isomer Synthesis : Prepare isomers via regioselective methylation of salicylic acid. Validate purity via NMR (e.g., aromatic proton shifts differ by substitution pattern) .

- Property Comparison :

- Solubility : 3mSA (1.5 g/L in water) vs. 5mSA (0.8 g/L) due to steric effects.

- Bioactivity : 3mSA shows higher fibrinolytic activation than 5mSA, attributed to optimized hydroxyl and methyl group orientation .

特性

IUPAC Name |

2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSXTWFYRGOBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038686 | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000514 [mmHg] | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-40-9 | |

| Record name | 3-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytoluic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytoluic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytoluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3HEY032H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。